molecular formula C₁₀H₂₁NO₃ B1144431 Norcarnitine tert-Butyl Ester CAS No. 104572-14-7

Norcarnitine tert-Butyl Ester

Cat. No.: B1144431
CAS No.: 104572-14-7
M. Wt: 203.28
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Description

Norcarnitine tert-Butyl Ester (CAS 104572-14-7) is a butyric acid derivative that serves as a crucial chiral intermediate in the preparation of L-Carnitine and its analogs . The tert-butyl ester group is a common protecting group in organic synthesis, and modern, efficient methods for forming such esters continue to be an active area of research in green chemistry . L-Carnitine (3-hydroxy-4-N-trimethylaminobutyrate) is an essential molecule in mammalian metabolism, playing an indispensable role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . The analysis of carnitine and its esters, including various analogs, is frequently performed using advanced techniques like mass spectrometry to understand their profiles in normal and pathological states, such as inborn errors of metabolism, diabetes, and cardiovascular diseases . This compound is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

104572-14-7

Molecular Formula

C₁₀H₂₁NO₃

Molecular Weight

203.28

Synonyms

(-)-Norcarnitine tert-Butyl Ester;  (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

Preparation Methods

Step 1: Enzymatic Reduction of tert-Butyl-4-Chloro-Acetoacetate

The synthesis begins with tert-butyl-4-chloro-acetoacetate (II), which undergoes stereoselective reduction using Saccharomyces cerevisiae ATCC 26403. This yeast strain selectively reduces the ketone group to a secondary alcohol, producing tert-butyl-4-chloro-3(R)-hydroxybutyrate (III). Key parameters include:

ParameterValue
Substratetert-Butyl-4-chloro-acetoacetate
BiocatalystS. cerevisiae ATCC 26403
Reaction MediumAqueous buffer
Temperature25–30°C
Yield>90% (enantiomeric excess)

The enzymatic step ensures high enantioselectivity, critical for avoiding contamination with the S isomer, which can inhibit therapeutic efficacy.

Step 2: Epoxidation of tert-Butyl-4-Chloro-3(R)-Hydroxybutyrate

The intermediate (III) is converted into its epoxide derivative (IV) via reaction with silver oxide (Ag₂O) in anhydrous dimethoxyethane or ethyl ether. The reaction proceeds under reflux conditions (40–48 hours) in an inert atmosphere to prevent oxidation side reactions.

ParameterValue
SolventDimethoxyethane or ethyl ether
ReagentSilver oxide (Ag₂O)
Molar Ratio (III:Ag₂O)1:3
TemperatureReflux (~85°C for dimethoxyethane)
Reaction Time40–48 hours

This step achieves quantitative conversion to the epoxide, which is then concentrated under vacuum for subsequent amination.

Step 3: Amination to Yield Norcarnitine tert-Butyl Ester

The epoxide (IV) undergoes nucleophilic attack by dimethylamine in methanol, followed by acid-base extraction to isolate the final product. The process involves:

  • Reaction with Dimethylamine :

    • Solvent: Methanol

    • Temperature: 25°C

    • Time: 3 hours

  • Workup :

    • Extraction with ethyl ether and 5% HCl.

    • Alkalinization to pH 12 with NaOH.

    • Final dehydration over Na₂SO₄ and solvent removal.

ParameterValue
Yield55%
Purity>95% (by TLC and distillation)
Distillation Conditions100°C at 0.5 mm Hg

The final product is obtained as a colorless liquid, though it may yellow upon storage due to oxidative instability.

Comparative Analysis with Historical Methods

Prior to this method, this compound was synthesized as a racemic mixture (R,S-norcarnitine tert-butyl ester), necessitating costly and inefficient resolution steps. Traditional approaches included:

  • Microbiological Resolution : Using species like Rhodosporidium toruloides to preferentially metabolize the S isomer.

  • Chemical Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

The enzymatic route outlined in EP0208662A1 eliminates these steps, reducing production costs and improving scalability. A direct comparison highlights its advantages:

MetricEnzymatic MethodTraditional Racemic Synthesis
Stereochemical Purity>99% R isomer50% R, 50% S
Number of Steps35–6 (including resolution)
Overall Yield55%30–40%

Reaction Optimization and Industrial Scalability

Solvent Selection

Critical solvent choices ensure high yields and minimal byproducts:

  • Dimethoxyethane : Preferred for epoxidation due to its high boiling point and compatibility with Ag₂O.

  • Ethyl Acetate : Used in extraction to minimize emulsion formation during workup.

Temperature Control

  • Enzymatic reduction requires strict temperature control (25–30°C) to maintain yeast activity.

  • Epoxidation at reflux ensures rapid reaction kinetics without degrading the epoxide.

Challenges in Amination

The exothermic nature of the amination reaction necessitates slow addition of dimethylamine to prevent thermal runaway. Industrial-scale reactors employ jacketed cooling systems to mitigate this risk.

Data Tables Summarizing Key Parameters

Table 1: Enzymatic Reduction Conditions

ParameterValue
Biocatalyst Loading10% (w/w of substrate)
pH7.0–7.5
Oxygen RequirementMicroaerobic conditions

Table 2: Epoxidation Reaction Profile

Time (hours)Conversion (%)
2465
4098
48>99

Chemical Reactions Analysis

Hydrolysis Reactions

Norcarnitine tert-butyl ester can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by various acids or bases, depending on the desired rate and conditions:

  • Acid-Catalyzed Hydrolysis : Typically involves strong acids like hydrochloric acid, leading to faster reaction rates.

  • Base-Catalyzed Hydrolysis : Using sodium hydroxide or potassium hydroxide allows for milder conditions but may require longer reaction times.

Esterification Reactions

This compound can participate in esterification reactions with various alcohols to form new esters. This process is commonly facilitated by acid catalysts:

  • Example Reaction :

    Norcarnitine tert butyl ester+R OHH2SO4New Ester\text{Norcarnitine tert butyl ester}+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{New Ester}

This reaction is crucial for synthesizing more complex carnitine derivatives.

Transesterification Reactions

Transesterification can be employed to modify the alkoxy group of this compound. This reaction involves exchanging the tert-butyl group with another alcohol:

Norcarnitine tert butyl ester+R OHNorcarnitine R ester+tert butanol\text{Norcarnitine tert butyl ester}+\text{R OH}\rightleftharpoons \text{Norcarnitine R ester}+\text{tert butanol}

This process is valuable for creating esters with specific properties tailored for pharmaceutical applications .

Scientific Research Applications

Norcarnitine tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Norcarnitine tert-Butyl Ester involves its hydrolysis to release norcarnitine, which then participates in the transport of fatty acids into the mitochondria. This process is essential for the production of energy in cells. The tert-butyl ester group acts as a protecting group, preventing unwanted reactions during synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Property (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Tert-Butynitrite
Core Structure Pyrrolidine ring with iodomethyl substituent Nitrous acid ester (O-N=O group)
Functional Groups Tert-butyl ester, iodomethyl, pyrrolidine Tert-butyl ester, nitroso (O-N=O)
CAS Number 1260610-71-6 540-80-7
Purity 95% Not specified
Primary Use Pharmaceutical intermediate (e.g., chiral synthesis) Chemical synthesis (e.g., nitration agent)

Research Findings and Contradictions

  • Toxicity Data Gaps : While the iodomethyl derivative’s acute toxicity is documented (e.g., skin/eye irritation), Tert-Butynitrite’s ecological impact remains unspecified .
  • Regulatory Disparities : provides detailed OSHA/GHS classifications, whereas lacks transport and regulatory specifics, highlighting inconsistencies in reporting standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Norcarnitine tert-Butyl Ester, and how can purity be validated?

  • Methodology: Prioritize multi-step synthesis protocols with tert-butyl ester protection to enhance stability. Purification via column chromatography or recrystallization should be followed by characterization using 1H/13C NMR (for structural confirmation) and HPLC (for purity ≥98%). Include solvent selection (e.g., anhydrous conditions) and reaction temperature controls to minimize side products .
  • Reproducibility: Document all steps in the main manuscript, with detailed parameters (e.g., retention times, solvent ratios) in supplementary materials to align with NIH guidelines for preclinical reporting .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology: Conduct accelerated stability studies using LC-MS to monitor degradation products under stress conditions (e.g., pH extremes, elevated temperatures). Compare results to baseline data from freshly synthesized batches. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Data Interpretation: Report deviations in purity thresholds (e.g., ≥95% vs. degraded samples) and correlate with structural changes (e.g., ester hydrolysis) using FTIR or mass spectrometry .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across animal models be resolved?

  • Experimental Design: Standardize PK studies by controlling variables such as dosing regimen , species-specific metabolic pathways (e.g., cytochrome P450 activity), and sampling intervals. Use crossover designs to reduce inter-individual variability .
  • Contradiction Analysis: Apply meta-analysis tools to compare datasets, identifying outliers or confounding factors (e.g., hepatic clearance rates). Validate findings using compartmental modeling (e.g., NONMEM) to reconcile discrepancies .

Q. What strategies are effective in elucidating the metabolic fate of this compound in vitro vs. in vivo?

  • Methodology: Combine hepatocyte incubation assays (for Phase I/II metabolism) with radiolabeled tracer studies (e.g., 14C-labeled compound) to track metabolite distribution. Cross-validate using HR-MS/MS for structural identification of unknown metabolites .
  • Advanced Techniques: Employ stable isotope-assisted metabolomics to distinguish endogenous vs. drug-derived metabolites, ensuring rigorous separation of noise from signal .

Q. How can computational predictions of this compound’s binding affinity be reconciled with experimental bioactivity data?

  • Data Integration: Perform molecular docking simulations (e.g., AutoDock Vina) using high-resolution protein structures (e.g., from cryo-EM). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
  • Contradiction Resolution: Assess force field accuracy in simulations or experimental conditions (e.g., buffer ionic strength) that may skew results. Use Bland-Altman plots to visualize systematic biases .

Methodological and Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Analysis: Apply non-linear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for variability in multi-site studies. Report confidence intervals and effect sizes to meet NIH transparency requirements .
  • Validation: Include negative controls (e.g., vehicle-treated groups) and power analyses to ensure sufficient sample sizes for detecting significant effects .

Q. How should researchers design experiments to investigate off-target effects of this compound?

  • Screening: Utilize high-content screening (HCS) platforms with phenotypic readouts (e.g., cytotoxicity, mitochondrial membrane potential). Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways .
  • Specificity Controls: Compare results to structurally related analogs (e.g., unmodified carnitine esters) to isolate tert-butyl ester-specific effects .

Future Directions and Knowledge Gaps

Q. What unresolved mechanistic questions warrant further investigation for this compound?

  • Priorities: Explore its role in mitochondrial fatty acid transport modulation using knockout cell lines (e.g., CPT1A-deficient models). Investigate long-term toxicity via chronic exposure studies in relevant disease models .
  • Collaborative Frameworks: Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with translational goals (e.g., therapeutic potential in metabolic disorders) .

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